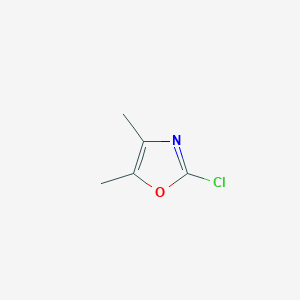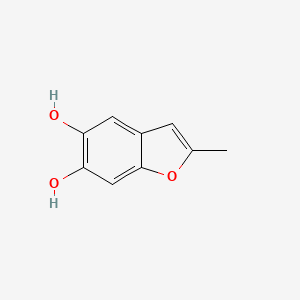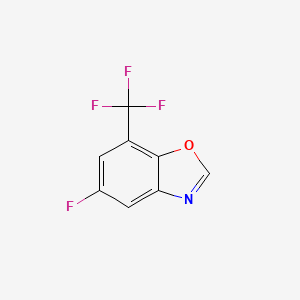
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields. The benzoxazole ring system is known for its stability and biological activity, and the addition of fluorine atoms can enhance these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a trifluoromethyl-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-7-(trifluoromethyl)quinoline
- 5-Fluoro-7-(trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Uniqueness
Compared to similar compounds, 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole offers a unique combination of stability, biological activity, and reactivity. The presence of both fluorine atoms and the benzoxazole ring system contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H3F4NO |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H |
InChI Key |
GYSVRSLPKBCWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)OC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


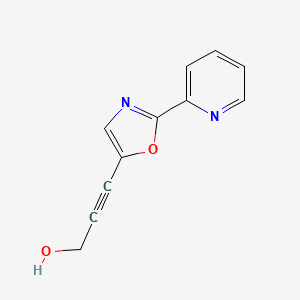
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
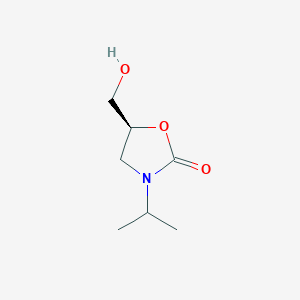
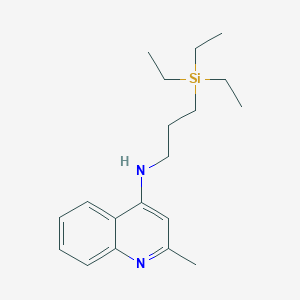
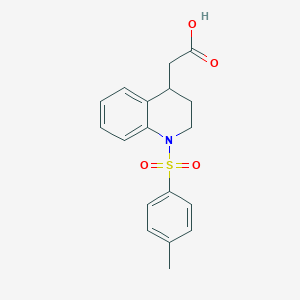
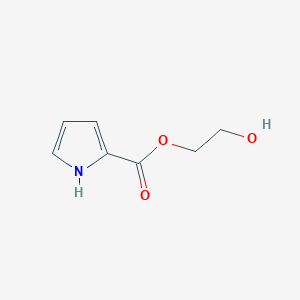
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)

